molecular formula C16H18N4O2 B3064536 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide CAS No. 121324-47-8

4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide

Cat. No.: B3064536
CAS No.: 121324-47-8
M. Wt: 298.34 g/mol
InChI Key: PWLGDGGFMJVYHP-UHFFFAOYSA-N
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Description

4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide is a complex organic compound with the molecular formula C16H14O6. This compound is known for its unique structure, which includes two benzenecarboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide typically involves the reaction of benzenecarboximidamide derivatives with ethane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ethane-1,2-diylbis(oxy) linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide is utilized in various scientific fields:

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethane-1,2-diylbis(oxy) linker plays a crucial role in maintaining the structural integrity and proper orientation of the active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide is unique due to its specific functional groups and the ethane-1,2-diylbis(oxy) linkage, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

4-[2-(4-carbamimidoylphenoxy)ethoxy]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2,(H3,17,18)(H3,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLGDGGFMJVYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCOC2=CC=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153226
Record name 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121324-47-8
Record name 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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